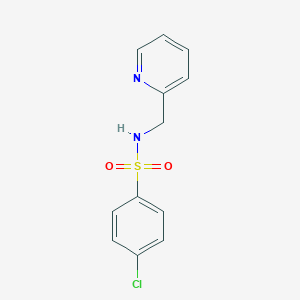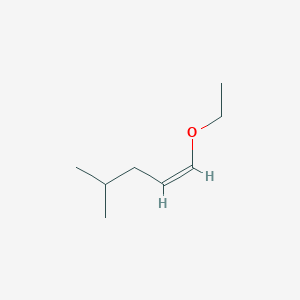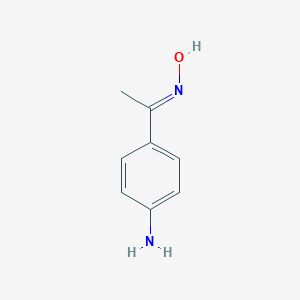
3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide is a compound that belongs to the class of benzothiophene derivatives. This compound has been widely studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that it may exert its antitumor effects through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that it may modulate the immune system to enhance the antitumor response.
Biochemical and Physiological Effects:
3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate its potential toxicity and safety profile. Overall, the study of 3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide has the potential to lead to the development of novel anticancer therapies.
Synthesis Methods
The synthesis of 3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide can be achieved through various methods. One of the most common methods is the reaction of 4-fluoroaniline with 2-chloro-5-fluorobenzenethiol in the presence of a base, followed by the reaction with 2-chloroacetyl chloride. The resulting product is then treated with ammonia to obtain the final product.
Scientific Research Applications
3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
properties
Product Name |
3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide |
|---|---|
Molecular Formula |
C15H8ClF2NOS |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
3-chloro-6-fluoro-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClF2NOS/c16-13-11-6-3-9(18)7-12(11)21-14(13)15(20)19-10-4-1-8(17)2-5-10/h1-7H,(H,19,20) |
InChI Key |
QKYVSIQJZMPXHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)




![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
